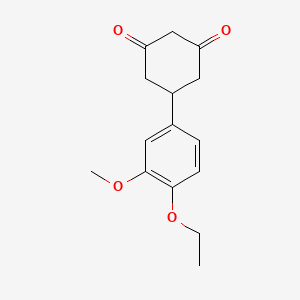

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione

Beschreibung

Crystallographic Analysis and Tautomeric Behavior

X-ray Diffraction Studies of Molecular Configuration

Single-crystal X-ray diffraction studies reveal that 5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione crystallizes in a triclinic system with space group P-1. The unit cell parameters are a = 7.2187(4) Å, b = 9.3833(7) Å, c = 13.6874(13) Å, α = 85.933(7)°, β = 81.991(7)°, and γ = 69.983(7)°. The cyclohexane-1,3-dione core adopts a boat conformation , with the 4-ethoxy-3-methoxyphenyl substituent oriented at a dihedral angle of 85.39° relative to the dione plane. Key bond lengths include:

- C=O bonds: 1.214 Å (consistent with keto form dominance in the solid state)

- C–O (ethoxy): 1.432 Å

- C–O (methoxy): 1.375 Å

The crystal packing is stabilized by intermolecular hydrogen bonds between the carbonyl oxygen (O1) and adjacent methylene protons (C–H···O = 2.58 Å).

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell volume | 862.35(12) ų |

| Z | 2 |

| R-factor | 0.0418 |

Prototropic Tautomerism in Solid-State vs Solution Phase

In the solid state, X-ray data confirm the keto tautomer as the predominant form, with no observable enolic proton. However, solution-phase studies (DMSO-d₆) reveal dynamic equilibrium between keto and enol forms, as evidenced by:

- NMR peak broadening at δ 12–14 ppm (enolic -OH)

- IR spectral shifts between 1630–1700 cm⁻¹ (C=O vs conjugated C=C-O)

The enol form’s stability in solution is attributed to conjugative resonance between the cyclohexane-dione system and the aromatic substituent. Solid-state stabilization of the keto form arises from intramolecular hydrogen bonding networks involving ethoxy and methoxy groups.

Table 2: Tautomeric Features in Different Phases

| Property | Solid State | Solution Phase |

|---|---|---|

| Dominant tautomer | Keto | Keto-enol mixture |

| C=O bond length | 1.214 Å | 1.227 Å (avg) |

| O–H presence | Absent | Detectable (NMR/IR) |

Spectroscopic Identification Methods

NMR Spectral Analysis of Enolic/Keto Forms

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 ppm (t, J = 7.0 Hz, 3H, OCH₂CH₃)

- δ 3.85 ppm (s, 3H, OCH₃)

- δ 6.50–7.20 ppm (m, 3H, aromatic protons)

- No detectable enolic proton in CDCl₃ due to rapid exchange

¹³C NMR (100 MHz, DMSO-d₆):

- δ 194.2 ppm (C=O, keto form)

- δ 180.5 ppm (C–O⁻, enol form)

- δ 55.8 ppm (OCH₃)

- δ 14.1 ppm (OCH₂CH₃)

In DMSO-d₆, cross-peaks in 2D NOESY confirm spatial proximity between the enolic proton (δ 12.8 ppm) and the methoxy group, suggesting intramolecular hydrogen bonding.

IR Vibrational Signatures of Functional Groups

FT-IR (KBr pellet, cm⁻¹):

- Keto form : 1705 (C=O stretch), 1260 (C–O–C ether)

- Enol form : 1630 (conjugated C=C–O), 3200–3400 (broad, -OH stretch)

In solution (CHCl₃), the enol content increases with temperature, as shown by:

Table 3: Key IR Assignments

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=O (keto) | 1705 | Symmetric stretch |

| C=C–O (enol) | 1630 | Conjugated stretch |

| O–H (enol) | 3200–3400 | Broad stretch |

| C–O–CH₃ | 1260 | Asymmetric bend |

Eigenschaften

IUPAC Name |

5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-3-19-14-5-4-10(8-15(14)18-2)11-6-12(16)9-13(17)7-11/h4-5,8,11H,3,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNVUOWNVRLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated to promote the reaction, and the product is then purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activity:

Research indicates that derivatives of cyclohexane-1,3-dione exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of ethoxy and methoxy groups enhances lipophilicity and bioavailability, which are crucial for pharmacological efficacy.

Synthesis of Derivatives:

The compound can undergo various chemical transformations to synthesize derivatives with potentially improved biological activities. These transformations include:

- Knoevenagel Reactions: This reaction can be performed under mild conditions, yielding products with high purity that may possess enhanced pharmacological properties .

- Formation of Bis-Thiazoles: Compounds derived from 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione have been studied for their antitumor and antibacterial activities .

Case Study: Anticancer Activity

A study demonstrated that specific derivatives of cyclohexane-1,3-dione exhibited selective cytotoxicity against cancer cell lines while exhibiting low toxicity toward normal cells. This selectivity suggests the potential for developing targeted cancer therapies based on this compound.

Materials Science

Applications in Organic Synthesis:

this compound can serve as an intermediate in the synthesis of complex organic molecules. Its diketone structure allows for further functionalization, making it valuable in the development of new materials with tailored properties.

Potential in Dye Chemistry:

The compound's ability to undergo condensation reactions can be exploited to create dyes with specific optical properties. The use of environmentally friendly solvents in these reactions aligns with green chemistry principles, promoting sustainable practices in materials development .

Agricultural Sciences

Herbicidal Activity:

Research has indicated that cyclohexane-1,3-dione derivatives exhibit herbicidal activity. The specific substitution patterns on the phenyl ring can influence the herbicidal efficacy against various weed species. Compounds similar to this compound have been patented for their potential use as herbicides .

Plant Growth Regulation:

In addition to herbicidal properties, some derivatives have been shown to regulate plant growth positively. This dual functionality makes them attractive candidates for agricultural applications where both weed control and crop enhancement are desired .

Wirkmechanismus

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives exhibit structural diversity primarily through substitutions on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies :

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., –Br in 5c) : Enhance binding to enzymatic targets (e.g., cancer protein 2ZOQ) via hydrophobic interactions and halogen bonding, leading to potent anticancer activity .

- Electron-Donating Groups (e.g., –OCH₃, –OCH₂CH₃) : Improve solubility and moderate interactions with proteins. For example, this compound may exhibit lower binding affinity compared to brominated analogs but better pharmacokinetic profiles .

Impact on Physicochemical Properties :

- Lipophilicity : Bulkier substituents (e.g., isopropoxy) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Stability : Hydroxyl-substituted derivatives (e.g., 5-(4-Hydroxyphenyl)-) are prone to oxidation, necessitating stabilizers in formulations .

Synthetic Accessibility :

- Derivatives like 5c are synthesized via Michael addition reactions between substituted aldehydes and dimedone, with yields exceeding 80% .

- Commercial availability varies; for instance, 5-(4-Isopropoxy-3-methoxyphenyl)- is discontinued, likely due to synthetic complexity or stability issues .

Safety Profiles :

- Chlorinated derivatives (e.g., 5-(4-Chlorophenyl)-) exhibit higher toxicity (GHS Category 2), whereas methoxy/ethoxy analogs generally have milder hazard profiles .

Biologische Aktivität

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS No. 903440-59-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O4, with a molecular weight of 262.30 g/mol. The compound features a cyclohexane ring substituted with an ethoxy and a methoxy group on the phenyl moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.30 g/mol |

| CAS Number | 903440-59-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as cyclohexanone derivatives. The methodology may include condensation reactions and subsequent functional group modifications to achieve the desired structure.

Antimicrobial Properties

Research indicates that compounds related to cyclohexane-1,3-diones exhibit notable antimicrobial activity . For instance, studies have shown that certain derivatives demonstrate medium-level antibacterial effects against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The mechanism behind this activity may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It is suggested that this compound may act as an inhibitor of cyclooxygenases (COXs), enzymes involved in the inflammatory response . Inhibition of COXs can lead to decreased production of prostaglandins, which are mediators of inflammation and pain.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines . The compound's effectiveness appears to correlate with its structural features, particularly the presence of methoxy and ethoxy substituents which enhance interactions with cellular targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Cell Cycle Interference : In cancer cells, it may interfere with cell cycle regulation through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclohexane derivatives:

- Antibacterial Activity : A study demonstrated that certain cyclohexane derivatives showed significant antibacterial activity compared to standard antibiotics like ampicillin .

- Anti-inflammatory Action : Research highlighted the potential for these compounds to serve as non-steroidal anti-inflammatory drugs (NSAIDs), providing alternatives for pain management .

- Cytotoxicity Assessment : In vitro assays revealed that some derivatives exhibited IC50 values indicating effective cytotoxicity against specific cancer cell lines .

Q & A

Q. Basic Research Focus

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences.

- Flash Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for polar substituents.

- Prep-HPLC : For scale-up, use C18 columns and isocratic elution to separate diastereomers .

How do substituent electronic effects (e.g., ethoxy vs. methoxy) influence reactivity?

Advanced Research Focus

The ethoxy group’s electron-donating nature enhances aromatic ring electrophilicity, while the methoxy group stabilizes intermediates via resonance. Computational studies (e.g., Fukui indices) can map nucleophilic/electrophilic sites, while Hammett plots quantify substituent effects on reaction rates . For example, methoxy groups in similar dioxanes increased oxidative stability by 20% compared to ethoxy analogs .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Q. Basic Research Focus

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C.

- HPLC-MS Monitoring : Track degradation products (e.g., quinone formation from oxidation).

- Arrhenius Modeling : Predict shelf-life by correlating degradation rates with temperature .

How can in vitro assays evaluate the compound’s metabolic stability?

Q. Advanced Research Focus

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂).

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylation products).

- CYP450 Inhibition Screening : Identify isoform-specific interactions (e.g., CYP3A4) via fluorogenic assays .

What strategies link substituent modifications to biological activity in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina.

- Free-Wilson Analysis : Deconstruct substituent contributions to activity (e.g., ethoxy group’s role in hydrophobic interactions).

- 3D-QSAR : Develop CoMFA/CoMSIA models to predict activity trends for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.